molecular formula C12H10N6O2S B5455877 N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B5455877
M. Wt: 302.31 g/mol
InChI Key: MFNUHACPTJTGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using thiol reagents.

    Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and oxadiazole rings can undergo reduction under specific conditions.

    Substitution: The phenyl ring and other functional groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Mechanism of Action

The mechanism of action of N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-thiadiazol-3-yl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[4-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both triazole and oxadiazole rings, along with the sulfanyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S/c1-7(19)13-10-9(16-20-17-10)11-14-15-12(21)18(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,21)(H,13,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNUHACPTJTGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.